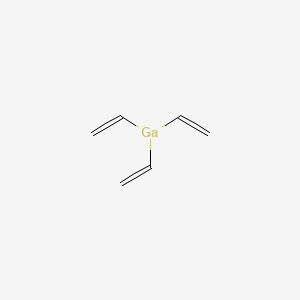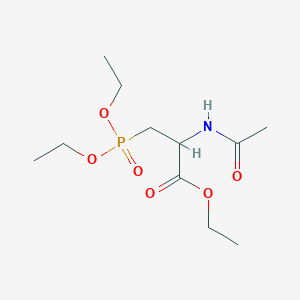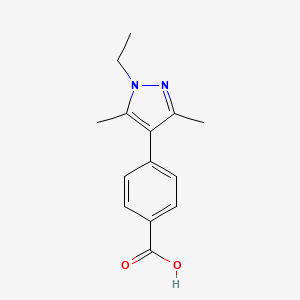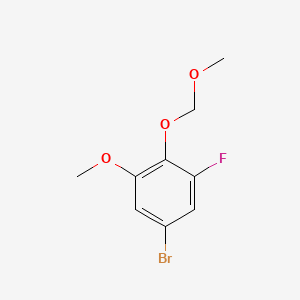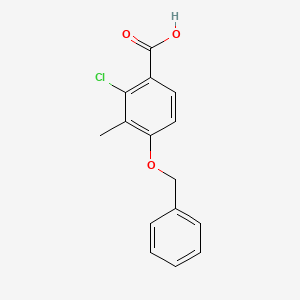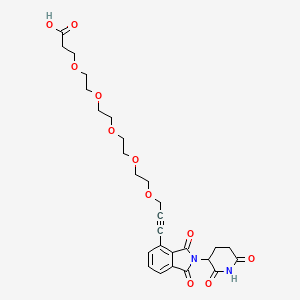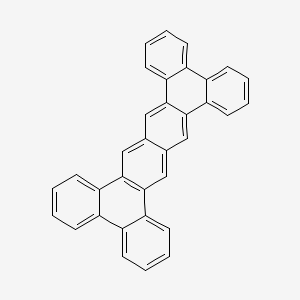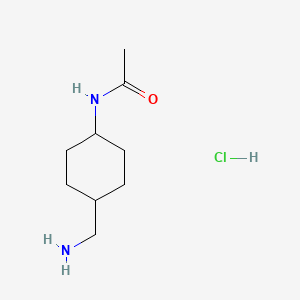
N-(4-Nitrobenzyl)benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Nitrobenzyl)benzene-1,2-diamine is an organic compound that features a benzene ring substituted with a nitrobenzyl group and a diamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrobenzyl)benzene-1,2-diamine typically involves the reaction of 4-nitrobenzyl bromide with 1,2-phenylenediamine. The reaction is carried out in methanol, where 4-nitrobenzyl bromide is added dropwise to a stirred solution of 1,2-phenylenediamine . The reaction conditions include maintaining the temperature and stirring to ensure complete reaction and formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Nitrobenzyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like zinc powder in ethanol for reduction reactions . Oxidizing agents and other specific reagents can be used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
N-(4-Nitrobenzyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing various heterocyclic compounds and other derivatives.
Biology: The compound’s derivatives may have potential biological activities, making it useful in drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(4-Nitrobenzyl)benzene-1,2-diamine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the diamine group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylbenzene-1,2-diamine: Similar structure but lacks the nitro group.
N-(4-Methoxybenzyl)benzene-1,2-diamine: Similar structure with a methoxy group instead of a nitro group.
Uniqueness
The nitro group can undergo various redox reactions, while the diamine group can participate in hydrogen bonding and other interactions, making this compound versatile for different research and industrial applications .
Propiedades
Fórmula molecular |
C13H13N3O2 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
2-N-[(4-nitrophenyl)methyl]benzene-1,2-diamine |
InChI |
InChI=1S/C13H13N3O2/c14-12-3-1-2-4-13(12)15-9-10-5-7-11(8-6-10)16(17)18/h1-8,15H,9,14H2 |
Clave InChI |
BULXRVNHQUYFRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![12-hydroxy-4,4,7,7-tetramethyl-1,10-di(phenanthren-9-yl)-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14762942.png)
![4-[3-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B14762955.png)
![(7Z,10Z)-12-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid](/img/structure/B14762956.png)
